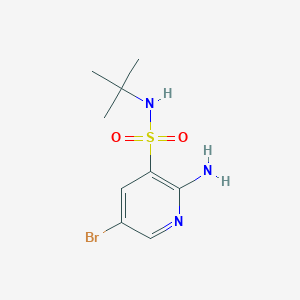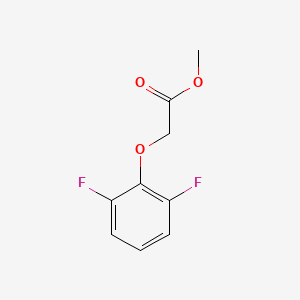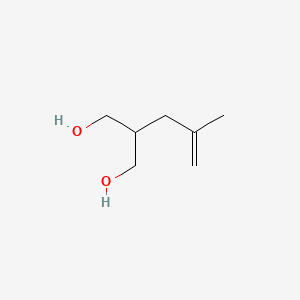
Isopropyl diisopropylcarbamimidate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Isopropyl diisopropylcarbamimidate is an organic compound with the chemical formula C10H22N2O. It is a derivative of carbamimidic acid and is known for its applications in various chemical reactions and industrial processes.
準備方法
Synthetic Routes and Reaction Conditions
Isopropyl diisopropylcarbamimidate can be synthesized through the reaction of isopropylamine with diisopropylcarbodiimide. The reaction typically occurs under mild conditions, with the use of a suitable solvent such as dichloromethane or tetrahydrofuran. The reaction is exothermic and requires careful temperature control to avoid side reactions.
Industrial Production Methods
In industrial settings, the production of isopropyldiisopropylcarbamimidate involves large-scale reactors and continuous flow processes. The use of automated systems ensures precise control over reaction parameters, leading to high yields and purity of the final product.
化学反応の分析
Types of Reactions
Isopropyl diisopropylcarbamimidate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ureas or amides.
Reduction: It can be reduced to form amines.
Substitution: It can participate in nucleophilic substitution reactions, where the carbamimidate group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alcohols, amines, and thiols can react with isopropyldiisopropylcarbamimidate under mild conditions.
Major Products Formed
Oxidation: Ureas and amides.
Reduction: Amines.
Substitution: Various substituted carbamimidates.
科学的研究の応用
Isopropyl diisopropylcarbamimidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: It is employed in the modification of biomolecules, such as proteins and nucleic acids.
Industry: It is used in the production of specialty chemicals and as an intermediate in various industrial processes.
作用機序
The mechanism of action of isopropyldiisopropylcarbamimidate involves its ability to act as a nucleophile or electrophile in chemical reactions. It can form stable intermediates with various substrates, facilitating the formation of desired products. The molecular targets and pathways involved depend on the specific reaction and conditions used.
類似化合物との比較
Similar Compounds
Isopropyl n,n’-diisopropylcarbamimidate: Similar in structure but with different reactivity and applications.
Diisopropylcarbodiimide: Used as a reagent in peptide synthesis and other organic reactions.
Isopropylamine: A precursor in the synthesis of isopropyldiisopropylcarbamimidate.
Uniqueness
Isopropyl diisopropylcarbamimidate is unique due to its specific reactivity and stability, making it suitable for a wide range of applications in both research and industry. Its ability to undergo various chemical reactions under mild conditions sets it apart from other similar compounds.
特性
分子式 |
C10H22N2O |
|---|---|
分子量 |
186.29 g/mol |
IUPAC名 |
propan-2-yl N,N-di(propan-2-yl)carbamimidate |
InChI |
InChI=1S/C10H22N2O/c1-7(2)12(8(3)4)10(11)13-9(5)6/h7-9,11H,1-6H3 |
InChIキー |
WATOKCRZSKICTK-UHFFFAOYSA-N |
正規SMILES |
CC(C)N(C(C)C)C(=N)OC(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。











![[2,2'-Bithiophene]-3,3'-dicarboxylic acid](/img/structure/B8546153.png)

![Spiro[4.5]dec-8-yl-methanol](/img/structure/B8546163.png)
![[4-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)phenyl]acetyl chloride](/img/structure/B8546167.png)

